molecular formula C17H12ClN3O4 B7854435 3-Nitrobenzaldehyde O-((2-(3-chlorophenyl)oxazol-4-yl)methyl) oxime

3-Nitrobenzaldehyde O-((2-(3-chlorophenyl)oxazol-4-yl)methyl) oxime

Cat. No.: B7854435
M. Wt: 357.7 g/mol
InChI Key: YTWNRUOKTBOCNZ-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitrobenzaldehyde O-((2-(3-chlorophenyl)oxazol-4-yl)methyl) oxime is a complex organic compound characterized by its nitrobenzaldehyde and oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrobenzaldehyde O-((2-(3-chlorophenyl)oxazol-4-yl)methyl) oxime typically involves multiple steps, starting with the nitration of benzaldehyde to form 3-nitrobenzaldehyde. This is followed by the formation of the oxime group and the subsequent introduction of the oxazolyl and chlorophenyl moieties.

Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure the efficient formation of the desired product.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo oxidation reactions.

  • Reduction: The nitro group can also be reduced to an amine.

  • Substitution: The compound can participate in substitution reactions, particularly at the nitro and oxime groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation: Nitroso compounds and nitrate esters.

  • Reduction: Amines and hydroxylamines.

  • Substitution: Various substituted benzaldehydes and oximes.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis and as a reagent in various chemical reactions. Biology: Medicine: The compound may be explored for its pharmacological properties, including potential use as a drug precursor. Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Nitrobenzaldehyde O-((2-(3-chlorophenyl)oxazol-4-yl)methyl) oxime exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, while the oxime group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Nitrobenzaldehyde

  • 3-Nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone

  • 2-Nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone

Uniqueness: 3-Nitrobenzaldehyde O-((2-(3-chlorophenyl)oxazol-4-yl)methyl) oxime is unique due to its combination of nitrobenzaldehyde and oxime groups, as well as the presence of the oxazolyl and chlorophenyl moieties

Properties

IUPAC Name

(E)-N-[[2-(3-chlorophenyl)-1,3-oxazol-4-yl]methoxy]-1-(3-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4/c18-14-5-2-4-13(8-14)17-20-15(10-24-17)11-25-19-9-12-3-1-6-16(7-12)21(22)23/h1-10H,11H2/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWNRUOKTBOCNZ-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NOCC2=COC(=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/OCC2=COC(=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.